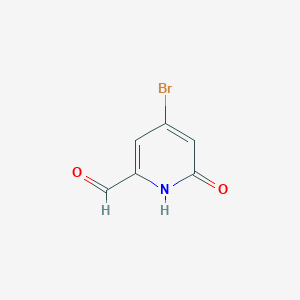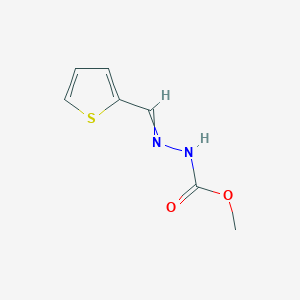
Hydrazinecarboxylic acid, (2-thienylmethylene)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarboxylic acid, (2-thienylmethylene)-, methyl ester is a chemical compound with the molecular formula C8H8N2O2S It is known for its unique structure, which includes a thienylmethylene group attached to a hydrazinecarboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydrazinecarboxylic acid, (2-thienylmethylene)-, methyl ester typically involves the reaction of hydrazinecarboxylic acid with (2-thienylmethylene) compounds under specific conditions. One common method includes the use of methylation agents to introduce the methyl ester group. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and output. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxylic acid, (2-thienylmethylene)-, methyl ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can produce simpler, reduced forms of the compound .
Scientific Research Applications
Hydrazinecarboxylic acid, (2-thienylmethylene)-, methyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of hydrazinecarboxylic acid, (2-thienylmethylene)-, methyl ester involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are subjects of ongoing research, with studies aiming to elucidate the detailed mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to hydrazinecarboxylic acid, (2-thienylmethylene)-, methyl ester include other hydrazine derivatives and thienylmethylene-containing compounds. Examples include:
- Hydrazinecarboxylic acid, (2-furylmethylene)-, methyl ester
- Hydrazinecarboxylic acid, (2-pyridylmethylene)-, methyl ester
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the thienylmethylene group with the hydrazinecarboxylic acid moiety. This structure imparts specific chemical and biological properties that make it valuable for various applications, particularly in the fields of organic synthesis and medicinal chemistry .
Properties
CAS No. |
102741-35-5 |
|---|---|
Molecular Formula |
C7H8N2O2S |
Molecular Weight |
184.22 g/mol |
IUPAC Name |
methyl N-(thiophen-2-ylmethylideneamino)carbamate |
InChI |
InChI=1S/C7H8N2O2S/c1-11-7(10)9-8-5-6-3-2-4-12-6/h2-5H,1H3,(H,9,10) |
InChI Key |
GYAHUWDZQVVHML-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NN=CC1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



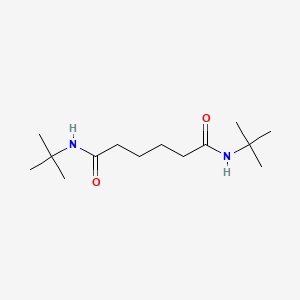
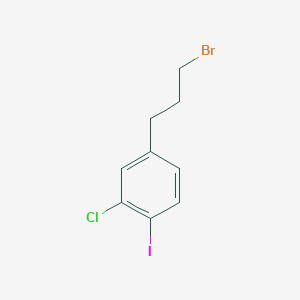
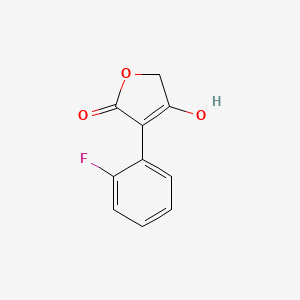
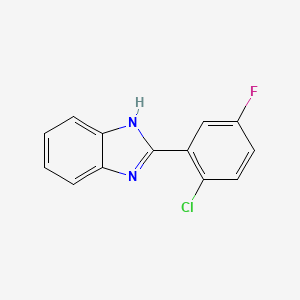


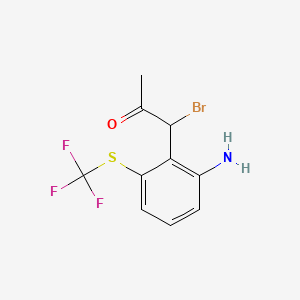
![2-(Chloromethyl)-5-iodoimidazo[1,2-a]pyridine](/img/structure/B14069346.png)

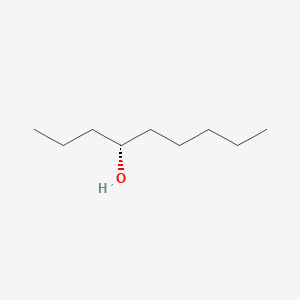
![5,8-Dibromo-2,3-bis(3-(octyloxy)phenyl)pyrido[3,4-b]pyrazine](/img/structure/B14069357.png)

